Product packaging for Dihexadecyl ether(Cat. No.:CAS No. 4113-12-6)

Dihexadecyl ether

Cat. No.: B1581077
CAS No.: 4113-12-6
M. Wt: 466.9 g/mol
InChI Key: FDCJDKXCCYFOCV-UHFFFAOYSA-N
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Description

Dihexadecyl Ether, also widely known as Dicetyl Ether, is a synthetic, symmetrical long-chain lipid ether with the molecular formula C 32 H 66 O . This compound is characterized as a white to almost white solid at room temperature with a melting point of approximately 55°C . It is supplied with a high purity of >95.0% as confirmed by GC analysis, ensuring reliability and consistency for research applications . As a dialkyl ether, this compound serves as a critical non-hydrolyzable model compound and synthetic intermediate in lipid research. Its structure, featuring two C16 alkyl chains linked by an oxygen atom, makes it a valuable analog for studying the properties and behavior of more complex ether lipids found in biological membranes . Researchers utilize this compound to investigate lipid bilayer dynamics and the role of ether linkages in providing chemical stability compared to their ester-linked counterparts. The synthetic methodology for creating such 1,3-disubstituted glycerol derivatives, where this compound can serve as a key precursor or model, is well-established and applicable to preparing other stable analogs not affected by acid or catalytic hydrogenolysis conditions . This makes it an indispensable tool in the synthesis of specialized lipid structures for advanced material and biochemical studies. Please Note: This product is intended for research purposes only. It is strictly for laboratory use and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66O B1581077 Dihexadecyl ether CAS No. 4113-12-6

Properties

IUPAC Name

1-hexadecoxyhexadecane
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InChI

InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJDKXCCYFOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O
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DSSTOX Substance ID

DTXSID30194067
Record name Dicetyl ether
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Molecular Weight

466.9 g/mol
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CAS No.

4113-12-6
Record name Hexadecyl ether
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Record name Dihexadecyl ether
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Synthetic Methodologies for Dihexadecyl Ether and Its Derivatives

Established Synthetic Pathways for Ether Formation

The creation of an ether bond can be accomplished through several established synthetic strategies. These range from classic named reactions to modern catalytic systems, each with distinct advantages regarding substrate scope, reaction conditions, and efficiency.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a cornerstone in the preparation of both symmetrical and asymmetrical ethers and remains one of the most reliable and widely used methods. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion. byjus.com

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com In this concerted mechanism, the alkoxide performs a backside attack on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. wikipedia.orgbyjus.com For the synthesis of dihexadecyl ether, this involves reacting sodium hexadecyloxide (the alkoxide formed by deprotonating hexadecan-1-ol with a strong base like sodium hydride) with a 1-hexadecyl halide (e.g., 1-bromohexadecane).

Reaction Scheme: CH₃(CH₂)₁₅OH + NaH → CH₃(CH₂)₁₅O⁻Na⁺ + H₂ CH₃(CH₂)₁₅O⁻Na⁺ + CH₃(CH₂)₁₅Br → CH₃(CH₂)₁₅-O-(CH₂)₁₅CH₃ + NaBr

The scope of the Williamson synthesis is broad; however, it is most effective when the alkylating agent is a primary or methyl halide. masterorganicchemistry.com Secondary alkyl halides can also be used, but may produce alkenes as byproducts through a competing elimination reaction. wikipedia.orgmasterorganicchemistry.com Tertiary alkyl halides are generally unsuitable as they predominantly yield elimination products. wikipedia.org The alkoxide nucleophile can be primary, secondary, or tertiary. byjus.com

Variants of this reaction may use different leaving groups, such as sulfonates (tosylates, mesylates), which are also excellent for SN2 reactions. wikipedia.orgbyjus.com General procedures for unactivated alcohols typically involve treating the alcohol with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to form the alkoxide, followed by the addition of the alkyl halide. organic-synthesis.com

Alkylation of Alcohols and Phenols

Direct alkylation of alcohols provides another route to ethers. For symmetrical ethers like this compound, a common industrial method is the acid-catalyzed dehydration of the corresponding alcohol. This process involves protonating the hydroxyl group of one alcohol molecule, which then departs as water upon nucleophilic attack by a second alcohol molecule.

A more recent and greener approach involves the organohalide-catalyzed dehydrative O-alkylation between alcohols. rsc.org This method can be used for the homo- or cross-etherification of alcohols, providing a scalable route to symmetrical and unsymmetrical ethers from readily available starting materials. rsc.orgrsc.org For example, benzyl (B1604629) alcohol can be converted to dibenzyl ether in high yield by heating it with a catalytic amount of benzyl bromide. rsc.org This process avoids the need for pre-formation of an alkoxide and generates water as the only byproduct.

Alkylation MethodReactantsCatalyst/ReagentKey Features
Williamson Synthesis Alcohol + Alkyl HalideStrong Base (e.g., NaH)Versatile for symmetrical and asymmetrical ethers; SN2 mechanism. wikipedia.orgbyjus.com
Acid-Catalyzed Dehydration Alcohol + AlcoholStrong Acid (e.g., H₂SO₄)Primarily for symmetrical ethers; involves water elimination. benchchem.com
Organohalide Catalysis Alcohol + AlcoholOrganohalide (e.g., Alkyl Bromide)Dehydrative coupling; green and scalable method. rsc.orgrsc.org

Reductive Etherification Methods

Reductive etherification is a powerful transformation that directly converts carbonyl compounds (aldehydes and ketones) into ethers in a single step. organic-chemistry.org This approach combines the formation of a hemiacetal or acetal (B89532) intermediate with a subsequent reduction. These methods are valuable as they bypass the need for a separate alcohol reduction step. organic-chemistry.orgum.edu.my

Various catalytic systems have been developed to facilitate this reaction. A simple and efficient method uses iron(III) chloride as a catalyst with triethylsilane as the reducing agent. organic-chemistry.org This system effectively converts a range of aldehydes and ketones into their corresponding ethers under mild conditions. organic-chemistry.org Other advanced systems utilize well-defined ruthenium-hydride complexes that catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen (H₂) as the reductant. organic-chemistry.org

These catalytic processes are attractive because they offer high chemoselectivity and often proceed under mild conditions, representing a more sustainable alternative to classical methods. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through intermediates such as hemiacetals, acetals, or oxocarbenium ions, which are then reduced by a hydride source like a silane (B1218182) or H₂. researchgate.net

Comparison of Reductive Etherification Systems

Catalytic SystemReactantsReducing AgentSolventReference
Iron(III) chlorideAldehyde/Ketone + AlkoxytrimethylsilaneTriethylsilaneNitromethane organic-chemistry.org
Cationic Ru-H complexAldehyde/Ketone + AlcoholMolecular Hydrogen (H₂)Water organic-chemistry.org
Thiourea Organocatalyst / HClAldehyde/Ketone + Alcohol1,1,3,3-tetramethyldisiloxaneNot specified organic-chemistry.org

Transition Metal-Catalyzed Etherifications

Modern organic synthesis has seen significant advances in the use of transition metals to catalyze the formation of C-O bonds. researchgate.net These methods often provide access to complex ethers under conditions where traditional methods might fail and can proceed with high functional group tolerance. chemrevlett.com

Catalysts based on palladium, copper, nickel, and rhodium have been successfully employed for etherification reactions. researchgate.netchemrevlett.comnih.govacs.org

Palladium-catalyzed reactions can achieve the alkoxylation of C(sp²)-H and C(sp³)-H bonds, offering a highly atom-economical route to ethers by activating otherwise inert C-H bonds. researchgate.net

Copper-catalyzed systems are effective for the denitrative etherification of nitroarenes with alcohols and phenols, providing a valuable method for coupling these substrates. acs.org

Nickel-catalyzed reactions have been developed for the etherification of nitroarenes with alcohols under specific molten salt conditions. acs.org

Rhodium-catalyzed allylic etherification allows for the stereospecific coupling of allylic carbonates with alcohol nucleophiles, enabling the construction of enantiomerically enriched allylic ethers. nih.gov

While many of these advanced methods are tailored for the synthesis of complex aryl ethers or other specialized structures, they represent the frontier of ether synthesis and demonstrate the power of transition metal catalysis in C-O bond formation. researchgate.netchemrevlett.com

Synthesis of Specific this compound Derivatives

The synthetic pathways for ether formation are foundational to producing more complex molecules that incorporate the this compound moiety. A prominent example is in the field of lipid chemistry.

Synthesis of Dihexadecylphosphatidylcholine (DHPC)

Dihexadecylphosphatidylcholine (DHPC) is a saturated ether-linked phospholipid, a synthetic analog of naturally occurring phosphatidylcholines like dipalmitoylphosphatidylcholine (DPPC). nih.gov The synthesis of such ether-linked phospholipids (B1166683) relies on a multi-step sequence that combines etherification with phosphorylation chemistry. nih.govnih.gov

A general synthetic strategy can be adapted from established methods for similar ether-linked phospholipids. nih.gov The synthesis would typically commence from a suitable glycerol (B35011) backbone, such as 1,2-dihexadecyl-rac-glycerol. This key intermediate can itself be prepared via Williamson ether synthesis on a protected glycerol derivative. The final step involves introducing the phosphocholine (B91661) headgroup. This is achieved by reacting the free hydroxyl group at the sn-3 position of the dihexadecylglycerol with a phosphorylating agent, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine (B31210) to furnish the complete phosphocholine moiety.

This sequence highlights how the fundamental Williamson ether synthesis is an integral part of constructing complex biomimetic molecules like DHPC. nih.gov

Synthesis of Dihexadecyl Phosphate (B84403) (DHP)

Dihexadecyl phosphate (DHP), an anionic dialkyl phosphate surfactant with the chemical formula C₃₂H₆₇O₄P, is notable for its amphiphilic nature, which allows it to form stable bilayer structures. benchchem.com Its synthesis is most commonly achieved through the direct esterification of phosphoric acid with hexadecanol (B772) (cetyl alcohol). benchchem.com

A prevalent method involves using a phosphorylating agent like phosphorus oxychloride (POCl₃) under anhydrous conditions. benchchem.com The reaction proceeds by treating two equivalents of hexadecanol with the phosphorylating agent. Key parameters are carefully controlled to optimize the reaction, minimize side products, and neutralize byproducts like HCl. benchchem.com For instance, a catalyst such as pyridine (B92270) or triethylamine (B128534) is often employed for this neutralization. benchchem.com DHP plays a crucial role as a starting material or an assisting agent in the synthesis of other complex molecules and materials, such as specific calcium carbonate microspherules. scientific.net

Table 1: Synthesis Parameters for Dihexadecyl Phosphate (DHP) benchchem.com
ParameterDescription
Reactant 1Hexadecanol (Cetyl alcohol)
Reactant 2Phosphorus oxychloride (POCl₃)
SolventToluene or Dichloromethane (anhydrous)
Catalyst/BasePyridine or Triethylamine
Temperature80–100°C

Synthesis of Diglutamylphosphatidylethanolamine this compound (Glu2-EPE)

Diglutamylphosphatidylethanolamine this compound (Glu2-EPE) is classified as an acidic "peptidophospholipid." nih.gov Its synthesis is achieved through the covalent coupling of glutamyl-glutamic acid to the amino group of an ether-phosphatidylethanolamine (EPE). nih.gov This process results in a molecule that is water-soluble at a pH above 7.0 and is stable against phospholipase A. nih.gov The terminal amino group on the resulting Glu2-EPE molecule remains available for further coupling with other amino-reactive determinants, making it a versatile carrier molecule for modifying cell surfaces. nih.gov

Synthesis of AminoSulfonic Acid Gemini (B1671429) Surfactants (e.g., Sodium N,N'-Dihexadecyl-2-propanol-1,3-ethylsulfonate)

A notable example of an aminosulfonic acid gemini surfactant is Sodium N,N'-Dihexadecyl-2-propanol-1,3-ethylsulfonate (SNNDPE). scielo.br Research has outlined a synthetic pathway for this compound using hexadecylamine (B48584) and sodium 2-chloroethyl sulfonate. scielo.br The reaction is conducted in an alcohol solvent with a phase-transfer catalyst to facilitate the reaction between the disparate phases of the reactants. scielo.br The process involves careful control of pH and temperature to achieve the desired product. scielo.br An alternative synthesis involves reacting a sodium salt of hexadecyl amino ethanesulfonic acid with 1,3-dichloro-2-propanol (B29581) in ethanol. scielo.br The optimal reaction temperature for SNNDPE synthesis has been identified as 80-85°C, with a reaction time of approximately 6 to 12 hours. scielo.brscielo.br

Table 2: Synthesis Parameters for SNNDPE scielo.br
ComponentSubstance/Condition
Reactant 1Hexadecylamine (C₁₆H₃₅N)
Reactant 2Sodium 2-chloroethyl sulfonate (C₂H₄ClNaO₃S)
SolventIsopropanol (C₃H₈O)
CatalystTetrabutylammonium (B224687) bromide (TBAB)
BaseSodium hydroxide (B78521) (NaOH) to maintain pH 8.5
Temperature85°C
Reaction Time6 hours

Synthesis of 1,3-Dihexadecyl-1H-benzo[d]imidazol-3-ium Derivatives

The synthesis of 1,3-dialkyl-1H-imidazolium or benzimidazolium salts generally involves the alkylation of the parent heterocycle. irb.hrmdpi.com For the synthesis of the related compound 1,3-dioctadecyl-1H-imidazol-3-ium bromide, the process begins with the alkylation of 1H-imidazole using 1-bromooctadecane. mdpi.com This reaction is typically performed under basic conditions, using a base like sodium bicarbonate (NaHCO₃) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. irb.hrmdpi.com The mixture is heated to drive the reaction, which can take up to 48 hours. mdpi.com A similar methodology can be applied for the synthesis of 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium derivatives, where 1H-benzimidazole is used as the starting heterocycle and alkylated with a C16 haloalkane. The resulting dihexadecyl-benzimidazolium salt can then be used to create ion-pair complexes, such as 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium-tetraphenylborate (DHBI-TPB), for specific applications. researchgate.net

Synthesis of Glycerol Dihexadecyl Ethers

The synthesis of glycerol 1,3-dihexadecyl ether (1,3-dihexadecyloxy-2-propanol) has been reported through methods applicable to other 1,3-disubstituted glycerols. nih.gov More recent and greener synthetic routes have been developed for producing 1-O-alkyl glycerol ethers from bio-sourced materials like methyl esters or triglycerides. rsc.org One such pathway is a reductive alkylation of glycerol with fatty acid methyl esters. This process is conducted under hydrogen pressure in the presence of a dual catalytic system, typically comprising a metal catalyst like Palladium on carbon (Pd/C) and an acid co-catalyst. rsc.org Another approach involves a two-step procedure: first, a transesterification of a triglyceride (like triolein) to a monoglyceride using a heterogeneous catalyst, followed by the reduction of the monoglyceride to the desired glycerol monoether. rsc.org These methods represent more sustainable alternatives for producing glycerol ethers. rsc.orgbeilstein-journals.org

Synthesis of 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE)

An efficient, multi-step method has been developed for the synthesis of 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), a significant glycerophospholipid used in biological applications such as the formation of neoglycolipids. sioc-journal.cnnih.gov The synthesis starts with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, hexadecanol, and ethanolamine. sioc-journal.cnsioc-journal.cn

The process involves the creation of two key intermediates: 1,2-Dihexadecyl-sn-glycerol and N-Boc-protected ethanolamine. sioc-journal.cnsioc-journal.cn These intermediates are then coupled together using a Still-Gennari reagent. sioc-journal.cnsioc-journal.cn A subsequent deprotection of a methyl acetate (B1210297) group on the resulting glycerophospholipid is efficiently carried out using a Horner-Wadsworth-Emmons reaction. sioc-journal.cnsioc-journal.cn The entire synthesis consists of eight steps and results in a total yield of approximately 32%. sioc-journal.cn

Table 3: Key Stages in the Synthesis of DHPE sioc-journal.cnsioc-journal.cn
StageDescription
Starting Materials(S)-2,2-dimethyl-1,3-dioxolane-4-methanol, Hexadecanol, Ethanolamine
Key Intermediates1,2-Dihexadecyl-sn-glycerol and N-Boc-ethanolamine
Coupling ReactionCoupling of intermediates using Still-Gennari reagent
Key Deprotection StepHorner-Wadsworth-Emmons reaction
Overall Yield32% over 8 steps

Green Chemistry Principles in this compound Synthesis

Green chemistry is the application of a set of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical processes. mit.edusigmaaldrich.com These principles include preventing waste, maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, utilizing renewable feedstocks, and employing catalysis. sigmaaldrich.comacs.org

In the context of this compound and its derivatives, these principles can be applied to create more sustainable synthetic routes.

Use of Catalysts : Catalytic reactions are preferable to stoichiometric ones because catalysts are used in small amounts and can perform a reaction multiple times, minimizing waste. mit.eduacs.org The synthesis of glycerol ethers via reductive alkylation using a Pd/C catalyst is a prime example of this principle in action. rsc.org

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com While some syntheses for dihexadecyl derivatives require elevated temperatures, benchchem.comscielo.br research into new catalysts or reaction media like ionic liquids could help lower these energy requirements. mit.edu

Renewable Feedstocks : Using starting materials that are renewable rather than depletable is a core tenet of green chemistry. mit.edu The synthesis of glycerol ethers from bio-sourced triglycerides is a direct application of this principle. rsc.org

Atom Economy and Waste Prevention : Syntheses should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This involves avoiding the use of blocking or protecting groups when possible, as such steps require additional reagents and generate waste. sigmaaldrich.comacs.org The development of highly specific enzymes for synthesis is one way to achieve this, as they can react at a specific site on a molecule without the need for protecting other functional groups. acs.org

By considering these principles, chemists can design synthetic pathways for this compound and its derivatives that are not only effective but also economically and environmentally sustainable. skpharmteco.com

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and its application to the Williamson ether synthesis is well-documented. fzgxjckxxb.comnumberanalytics.com The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and, in some cases, enhance product yields. researchgate.netnumberanalytics.com This rapid, uniform heating is particularly effective for preparing symmetrical and unsymmetrical ethers. fzgxjckxxb.comtsijournals.com

The synthesis of long-chain dialkyl ethers, analogous to this compound, has been shown to be highly efficient under microwave conditions. In a representative synthesis of dioctadecyl ether, the reaction of stearyl alcohol with an alkyl halide in a polar solvent like dimethylformamide (DMF) under microwave irradiation at 120°C was completed in just 30 minutes, achieving a 75% yield. This represents a significant improvement over traditional methods that often require prolonged refluxing for many hours. fzgxjckxxb.com The protocol can be adapted for this compound by substituting stearyl alcohol with 1-hexadecanol.

Research has also demonstrated the successful coupling of microwave irradiation with solvent-free conditions, further enhancing the green credentials of the synthesis. orgchemres.org For instance, alkyl aryl ethers have been synthesized in excellent yields under microwave irradiation using potassium carbonate as a mild, solid base, completely avoiding the need for a solvent. orgchemres.org

Table 1: Example of Microwave-Assisted Synthesis for Long-Chain Dialkyl Ether

Product Reactants Catalyst/Base Solvent Conditions Time Yield Reference

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact and simplifies product purification. researchgate.net Solvent-free synthesis, particularly when combined with phase-transfer catalysis (PTC), offers an effective pathway for producing this compound and its derivatives. acsgcipr.orgchalmers.se PTC is a technique used to facilitate reactions between reactants in different, immiscible phases, such as a solid inorganic base and a liquid organic substrate. fzgxjckxxb.comoperachem.com

In the context of ether synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), transports the alkoxide anion from the solid base surface into the organic phase where it can react with the alkyl halide. fzgxjckxxb.comchalmers.se This approach has been successfully applied to the synthesis of long-chain alkyl glycidyl (B131873) ethers, which are derivatives of dialkyl ethers.

A notable study demonstrated a convenient, non-solvent procedure for synthesizing octadecylglycidyl ether from octadecanol and epichlorohydrin. dss.go.th The reaction, conducted using solid sodium hydroxide as the base and a phase-transfer catalyst, resulted in a high yield of 91.7%. dss.go.th A key advantage of this solid/liquid PTC method is that the solid by-products (sodium chloride and excess sodium hydroxide) can be easily removed by simple filtration, streamlining the work-up process. dss.go.th This methodology is directly applicable to the synthesis of this compound derivatives from 1-hexadecanol. Further research into the solvent-free synthesis of glycidyl ethers from fatty alcohols like 1-tetradecanol (B3432657) (a C14 chain alcohol) has also shown promising results, with yields exceeding 75%. chalmers.se

Table 2: Example of Solvent-Free Synthesis for a Long-Chain Ether Derivative

Product Reactants Catalyst/Base Solvent Conditions Yield Reference
Octadecylglycidyl Ether Octadecanol, Epichlorohydrin TBAB / NaOH (solid) None 40°C 91.7% dss.go.th

Biophysical Investigations of Dihexadecyl Ether Containing Systems

Membrane Structural Organization and Phase Behavior

The substitution of ether linkages for ester linkages at the glycerol (B35011) backbone significantly alters the physicochemical properties of lipid bilayers. These changes manifest in the membrane's structural organization, phase transitions, and response to environmental factors like hydration.

Comparative Studies of Ether-Linked Versus Ester-Linked Lipids in Bilayers

Comparative studies between the ether-linked 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) and its ester-linked analogue, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have been instrumental in elucidating the role of the linkage group in membrane biophysics. cmu.edunih.govnih.gov The primary chemical distinction is the replacement of two carbonyl-containing ester groups in DPPC with two ether groups in DHPC. nih.gov This seemingly subtle change leads to significant differences in membrane properties.

In the fluid (liquid-crystalline) phase, bilayers composed of DHPC exhibit a slightly larger area per lipid molecule compared to DPPC bilayers. cmu.eduresearchgate.net However, a more striking difference is observed in the electrostatic profile across the membrane. The absence of the electron-withdrawing carbonyl groups in DHPC results in a lower membrane dipole potential compared to DPPC. nih.govnih.govresearchgate.net Molecular dynamics simulations and experimental data confirm that the dipole potential in DHPC membranes can be significantly lower, a factor attributed to both the removal of the carbonyl dipoles and a consequent reordering of water molecules at the membrane interface. nih.govnih.gov Furthermore, structural analysis reveals that ester-linked DPPC bilayers are more compressible than their ether-linked DHPC counterparts. nih.gov These inherent differences in packing, hydration, and electrostatic environment contribute to the high stability and lower permeability often observed in ether-linked lipid membranes. nih.govaip.org

PropertyDihexadecyl Ether-Containing Lipid (DHPC)Ester-Linked Lipid (DPPC)Reference
Linkage TypeEther (-O-)Ester (-COO-) cmu.edunih.gov
Area per Lipid (Fluid Phase)Slightly largerSlightly smaller cmu.eduresearchgate.net
Membrane Dipole PotentialLowerHigher nih.govnih.govnih.gov
Water PermeabilityLowerHigher cmu.edunih.gov
CompressibilityLess compressibleMore compressible nih.gov

Characterization of Gel and Liquid-Crystalline Phases

Like many phospholipids (B1166683), DHPC exhibits thermotropic phase behavior, transitioning between different physical states as a function of temperature. nih.gov At ambient pressure, multilamellar vesicles of DHPC undergo several reversible phase transitions. nih.gov The main phase transition (Tm), or chain-melting transition, from a gel-like state to the fluid liquid-crystalline (Lα) phase occurs at approximately 44.2–44.4°C. nih.govnih.gov

Below the main transition temperature, DHPC displays more complex behavior than its ester-linked counterpart. It undergoes a pre-transition (Tp) at around 33.6–36.2°C and a sub-transition (Ts) at a much lower temperature of about 5.5°C. nih.gov The pre-transition for DHPC involves a transformation from a unique interdigitated gel (LβI) phase to a ripple gel (P'β) phase. nih.govscispace.com This contrasts with DPPC, where the pre-transition is from a tilted lamellar gel (Lβ') phase to the ripple phase. mdpi.com Above Tm, in the Lα phase, the hydrocarbon chains are disordered and the bilayer is fluid. nih.gov The characteristics of these phases are sensitive to environmental conditions; for instance, decreasing the pH can lead to an increase in the main transition temperature. nih.govnih.gov

TransitionAbbreviationApproximate Temperature (°C)Phase ChangeReference
Main TransitionTm44.2 - 44.4Ripple Gel (P'β) → Liquid-Crystalline (Lα) nih.govnih.gov
Pre-transitionTp33.6 - 36.2Interdigitated Gel (LβI) → Ripple Gel (P'β) nih.govnih.gov
Sub-transitionTs5.5Subgel Phase → Interdigitated Gel (LβI) nih.gov

Formation of Interdigitated and Non-Interdigitated Bilayers

A hallmark of this compound-containing phospholipids like DHPC is their propensity to form an interdigitated gel (LβI) phase. scispace.comnih.gov In this phase, the hydrocarbon chains from opposing leaflets of the bilayer fully interpenetrate, in contrast to the conventional non-interdigitated bilayer where the two leaflets remain distinct. cmu.edunih.gov This structural arrangement is spontaneously adopted by DHPC when fully hydrated at temperatures below its pre-transition. nih.govresearchgate.net

The formation of the LβI phase results in a significantly thinner bilayer compared to non-interdigitated gel phases. X-ray diffraction studies show the lamellar periodicity (D-spacing) of the DHPC LβI phase to be around 47.0 Å, whereas the non-interdigitated Lβ' phase of DPPC is approximately 64-66 Å thick. cmu.edunih.gov The tendency to interdigitate is sensitive to the lipid composition and environment. For example, mixing DHPC with its ester-linked analog DPPC reveals a composition-dependent transition; at 22°C, the bilayer remains interdigitated with up to about 30 mol% DPPC, but above this concentration, a separate, non-interdigitated gel phase is observed. nih.gov Furthermore, the interdigitated structure can be disrupted by environmental changes, such as a decrease in pH, which can induce a transition to a non-interdigitated bilayer gel (Lβ') phase. nih.govnih.gov

Influence of Hydration on Lipid Membrane Interfaces

Hydration plays a critical role in the structure and phase behavior of lipid membranes, particularly at the interface between the lipid headgroups and the bulk aqueous phase. For DHPC, the process of hydration is directly linked to the formation of its characteristic interdigitated gel phase. cmu.edu As dry DHPC is hydrated, it transitions from a standard gel phase to the interdigitated LβI phase. cmu.edu

While the replacement of ester with ether linkages significantly alters properties like interdigitation and dipole potential, studies in the liquid-crystalline phase have shown that the repulsive hydration forces between bilayers of DHPC and DPPC are virtually identical. nih.gov This suggests that the carbonyl groups of ester lipids are not the primary determinants of inter-bilayer hydration forces in the fluid state. nih.gov However, at a molecular level, the nature of water at the interface is different. Molecular dynamics simulations indicate that the water layer in the headgroup region of DHPC membranes is more ordered and less mobile than in DPPC membranes. nih.gov Direct measurements of hydration have revealed that in the interdigitated LβI state, DHPC binds a significant number of water molecules (16-18 per lipid), which are thought to fill hydrophobic cavities created at the interface by the interpenetrating chains. nih.gov The relative dehydration of the ether linkage itself, compared to the more hydrated ester linkage, is believed to promote the tighter molecular packing necessary for interdigitation to occur. nih.gov

Membrane Dynamics and Permeability Studies

The dynamics within a lipid bilayer, including the movement of lipid molecules and the permeation of small molecules like water, are fundamental to membrane function. The chemical nature of the lipid linkage—ether versus ester—profoundly influences these dynamic properties.

Investigation of Membrane Fluidity and Adaptability

Membrane fluidity is a critical parameter that cells regulate to maintain function, allowing for the movement of embedded proteins and enabling processes like membrane fusion and budding. gatech.edu The substitution of ether for ester bonds affects this property. While ether bonds are chemically more stable and resistant to degradation, ester bonds can sometimes confer greater membrane fluidity. researchgate.net

Studies comparing DHPC and DPPC provide a nuanced picture. In the fluid phase, the area per lipid is slightly larger for DHPC, which might suggest increased fluidity. cmu.eduresearchgate.net However, membrane permeability, which is related to dynamic fluctuations in the bilayer, is actually lower in DHPC. The measured water permeability (Pf) for fluid DHPC bilayers is slightly but consistently smaller than for DPPC bilayers. cmu.edunih.gov This reduced permeability in ether-linked membranes is a well-documented phenomenon. nih.gov Molecular dynamics simulations suggest this is not simply due to packing differences but is strongly influenced by the membrane's interface with water. The more ordered and less mobile layer of water at the surface of DHPC membranes creates a higher energy barrier for water molecules to cross, thus reducing permeability. nih.gov This demonstrates that membrane dynamics and fluidity are not governed by a single parameter but result from a complex interplay of lipid packing, interfacial hydration, and molecular interactions.

Analysis of Water Permeability Across Lipid Bilayers

The permeability of lipid bilayers to water is a fundamental biophysical property that governs many cellular processes. Studies comparing ether-linked phospholipids, such as 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC), with their ester-linked counterparts, like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have revealed significant differences in water transport. These differences are primarily attributed to the distinct chemical nature of the linkage between the hydrocarbon chains and the glycerol backbone.

Research employing techniques like stopped-flow fluorimetry to measure the osmotic water permeability coefficient (Pf) has shown that bilayers composed of DHPC exhibit slightly lower water permeability compared to DPPC bilayers in the fluid phase. nih.govinstras.comresearchgate.net For instance, at 48°C, the Pf for fluid phase DHPC is approximately 0.022 cm/s, whereas for DPPC at 50°C, it is around 0.027 cm/s. nih.govinstras.comresearchgate.net This reduced permeability in ether-linked lipids is consistent with theoretical models that consider the headgroup interfacial region as a primary determinant of water transport. instras.com

The structural characteristics of the lipid bilayer also play a crucial role. X-ray scattering studies have indicated that in the fluid phase, the area per lipid is slightly larger for DHPC than for DPPC. nih.govinstras.com Low-angle X-ray scattering has determined the area per lipid for DHPC to be 65.1 Ų at 48°C. instras.combenchchem.com Despite the larger area per lipid, the ether linkage leads to a more structured and less dynamic interface, which is thought to be the reason for the decreased water permeability. benchchem.com The interfacial water in ether-linked lipid bilayers is observed to be more structured, which presents a greater barrier to water passage. benchchem.com It has been noted that tough micelles prepared with certain block copolymers can be about 10 times less permeable to water than phospholipid bilayers. nih.gov

Table 1: Comparison of Water Permeability and Structural Parameters for DHPC and DPPC

Lipid Temperature (°C) Phase Permeability Coefficient (Pf) (cm/s) Area per Lipid (Ų)
DHPC 48 Fluid 0.022 nih.govinstras.comresearchgate.net 65.1 instras.combenchchem.com
DPPC 50 Fluid 0.027 nih.govinstras.comresearchgate.net ~63

Librational Dynamics in Ether-Linked Phospholipid Membranes

Librational dynamics, the small-amplitude, rapid angular fluctuations of molecules, are critical for understanding the motional freedom within a lipid membrane. Studies using echo-detected electron spin resonance (ED-EPR) spectroscopy on spin-labeled lipids have provided insights into the librational motions in dihexadecylphosphocholine (DHPC) membranes.

These investigations reveal that the nature of the linkage to the glycerol backbone significantly influences these dynamics. acs.org In the low-temperature regime, the librational motion in DHPC lamellae, which are characterized by interdigitated chains, is restricted to a small angular amplitude at both the beginning and the end of the acyl chains. acs.org This restriction is a direct consequence of the more ordered and tightly packed structure induced by the ether linkages and chain interdigitation.

As the temperature increases, the angular amplitudes of these librations in DHPC membranes also increase. acs.org At higher temperatures, the librational amplitude at the chain termini becomes larger than that near the glycerol backbone, a behavior that is comparable to that observed in dipalmitoylphosphatidylcholine (DPPC) membranes. acs.org The motional parameter α²τc, which is a product of the mean-square angular amplitude (α²) and the correlation time (τc), is used to characterize these dynamics and can be determined from the relaxation rates in ED-EPR spectra. acs.org The restricted librational dynamics in the gel phase of DHPC highlight the reduced motional freedom conferred by the ether linkage compared to the ester linkage.

Factors Affecting Membrane Plasticity

Membrane plasticity, the ability of a lipid bilayer to deform and undergo changes in shape and fluidity, is essential for numerous cellular functions. The chemical structure of the constituent lipids, particularly the linkage of the hydrocarbon chains to the glycerol backbone, is a key factor influencing this property.

Ether-linked lipids, such as this compound derivatives, generally contribute to more rigid and stable membranes compared to their ester-linked counterparts. qd-europe.com The ether bond is chemically more resistant to hydrolysis and oxidation, which imparts a greater stability to the membrane structure. benchchem.com This increased stability, however, comes at the cost of reduced fluidity. Membranes containing a high proportion of ether lipids tend to be more ordered and less dynamic. researchgate.net

The presence of ether lipids can lead to a more condensed and ordered packing of the phospholipids in the membrane, resulting in decreased membrane fluidity. researchgate.net This effect is due to the vinyl ether linkage at the sn-1 position in some plasmalogens, which allows the proximal regions of the sn-1 and sn-2 chains to become more parallel, reducing the distance between the carbons of these chains. researchgate.net This enhanced condensation leads to thicker membranes with a smaller area per lipid. researchgate.net In contrast, ester bonds confer greater fluidity and adaptability to the membrane. benchchem.com The balance between ether and ester lipids allows cells to modulate their membrane plasticity to suit various physiological requirements, such as vesicular trafficking and signal transduction. benchchem.com

Interfacial Phenomena and Surface Properties of Dihexadecyl Derivatives

Monolayer Formation on Water Surfaces

The amphiphilic nature of dihexadecyl-containing molecules allows them to form stable monolayers at the air-water interface. This behavior is typically studied using a Langmuir trough, where the surface pressure (π) is measured as a function of the area available per molecule (A). qd-europe.combiolinscientific.com The resulting π-A isotherm provides valuable information about the packing, orientation, and phase transitions of the molecules in the two-dimensional film. biolinscientific.com

For amphiphiles with long hydrocarbon chains like this compound derivatives, upon compression, the monolayer transitions from a gaseous state, where molecules are far apart, to a liquid-expanded state, and then to a more ordered liquid-condensed state. biolinscientific.com Further compression leads to a solid state before the monolayer collapses. biolinscientific.com

Studies on related compounds provide insight into the behavior of this compound monolayers. For instance, dihexadecyl-diaza-18-crown-6 ether (d-ACE16), when mixed with fatty acids, forms stable mixed Langmuir monolayers. nih.gov The stability of these monolayers is dependent on the chain length matching between the components. nih.gov Similarly, dioctadecyl glyceryl ether-β-glucosides have been studied in mixed monolayers with diacetylene analogues, with their miscibility determined by analyzing the excess free energies from the π-A isotherms. acs.org The collapse pressure of a monolayer, the point at which the film breaks, is an indicator of its stability. For some phenylhydrazone ether dyes with C16 chains, collapse pressures are around 60 mN/m, with a molecular area at that point of approximately 0.25 nm². optica.org

Table 2: Surface Properties of Related Long-Chain Ether Monolayers

Compound Subphase Collapse Pressure (mN/m) Area per Molecule at Collapse (nm²)
Phenylhydrazone ether dye (C16) Water ~60 optica.org 0.25 optica.org
Dihexadecyl-diaza-18-crown-6 ether (in mixed monolayer) Water >20 (stable up to) nih.gov Not specified
PCDA/DGG (dioctadecyl glyceryl ether-β-glucosides mixture) Water 15 (pure PCDA) acs.org Not specified

Aggregation Behavior and Micelle/Vesicle Formation in Solution

In aqueous solutions, amphiphilic molecules like this compound derivatives can self-assemble into various aggregate structures, such as micelles and vesicles, once their concentration exceeds the critical micelle concentration (CMC). wikipedia.orgwikipedia.org The CMC is a key characteristic of a surfactant, above which the monomers are in equilibrium with the aggregated forms. wikipedia.org

The structure of the aggregate is largely determined by the molecular geometry of the surfactant. Single-chain surfactants typically form spherical or cylindrical micelles, while double-chain amphiphiles, such as this compound derivatives, often form bilayers that can close upon themselves to form vesicles or liposomes. wikipedia.org

Research on dihexadecyl dimethylammonium bromide (DHDAB), a double-chain cationic surfactant, shows that it forms bilamellar vesicles in a wide concentration range (1.5-80 mM). nist.govacs.org These vesicles are relatively polydisperse, with sizes ranging from 2000 to 4000 Å. nist.govacs.org The critical aggregation concentration (CAC) for DHDAB is very low, around 4 ± 2 x 10⁻⁵ M, indicating a strong tendency to aggregate. nist.govacs.org Similarly, dihexadecyl phosphate (B84403) (DHP) is another double-chain lipid that is commonly used to form vesicle model membranes. sigmaaldrich.com

The formation and stability of these aggregates are influenced by factors such as temperature, pH, and the presence of electrolytes. wikipedia.org For instance, the lamellar phase region of di-C16 surfactants exhibits a transition from a solid-like (Lβ) to a fluid-like (Lα) state in the temperature range of 20-50 °C. nist.gov

Table 3: Aggregation Properties of Dihexadecyl-Containing Surfactants

Compound Aggregate Type Critical Aggregation Concentration (M)
Dihexadecyl dimethylammonium bromide (DHDAB) Bilamellar Vesicles nist.govacs.org 4 ± 2 x 10⁻⁵ nist.govacs.org
Dihexadecyl phosphate (DHP) Vesicles sigmaaldrich.com Not specified

Biological Roles and Interactions of Ether Lipids and Dihexadecyl Derivatives

Role in Cellular Membranes and Homeostasis

The unique chemical structure of ether lipids, including dihexadecyl derivatives, imparts distinct biophysical properties to cellular membranes, influencing their structure, dynamics, and function.

Ether lipids are integral structural components of cellular membranes, contributing significantly to their stability and integrity. alfa-chemistry.comoup.com Unlike the more common ester-linked phospholipids (B1166683), the ether linkage at the sn-1 position lacks a carbonyl oxygen. This absence facilitates stronger intermolecular hydrogen bonding between the headgroups of the lipids. alfa-chemistry.com This enhanced bonding allows for a closer and tighter packing of the phospholipid molecules within the membrane. alfa-chemistry.com

The result of this tighter packing is a decrease in membrane fluidity and an increase in rigidity, which can be critical for the function of specialized membranes. alfa-chemistry.com For instance, nerve myelin is particularly rich in ether lipids, which contribute to the stability of this insulating sheath. nih.gov Studies comparing the ether-linked dihexadecylphosphatidylcholine (DHPC) with its ester-linked counterpart, dipalmitoylphosphatidylcholine (DPPC), have been instrumental in understanding these structural effects. nih.gov While the chemical difference is localized to the linkage, it has a notable impact on the physical properties of the bilayer. nih.gov Furthermore, ether lipids are important for the organization and stability of lipid raft microdomains, which are cholesterol-rich membrane regions involved in cellular signaling. avantiresearch.comoup.com

Table 1: Structural Effects of Ether Linkages on Membranes
Structural FeatureContribution of Ether LipidsBiophysical ConsequenceSource
Intermolecular BondingAbsence of carbonyl oxygen at the sn-1 position allows for stronger hydrogen bonding between headgroups.Tighter packing of phospholipids. alfa-chemistry.com
Membrane PackingCloser alignment of lipid chains.Increased membrane rigidity and decreased fluidity. alfa-chemistry.com
Lipid RaftsContribute to the organization and stability of these specialized microdomains.Influence on cellular signaling platforms. avantiresearch.comoup.com
Bilayer ThicknessStudies on DHPC show a markedly reduced bilayer thickness at high hydration due to chain interdigitation.Alteration of membrane dimensions. nih.gov

Ether lipids are deeply involved in the dynamic processes of membrane trafficking, including membrane fusion and vesicle transport. oup.comresearchgate.net A key property contributing to this role is the tendency of certain ether lipids, particularly plasmalogens, to form non-lamellar inverted hexagonal structures in model membranes. oup.com The transition from a lamellar (flat) to an inverted hexagonal (curved) phase is a critical step required for the merging of two membranes during fusion. oup.com

This property is particularly relevant in processes such as neurotransmission. Synaptic vesicles, which release neurotransmitters at the synapse, are enriched in ether lipids. oup.com Studies on ether lipid-deficient mice have shown that neurotransmitter release from nerve terminals is impaired, highlighting the importance of these lipids in facilitating the synaptic vesicle cycle. oup.comnih.gov Furthermore, ether lipids have been implicated in the transport of cholesterol from the plasma membrane to the endoplasmic reticulum. oup.com Their involvement extends to the formation and release of exosomes, which are extracellular vesicles that play a role in intercellular communication. nih.gov

Once considered oddities of lipid bilayers, it is now evident that ether lipids are dynamic participants in signal transduction pathways. nih.gov They can act as signaling molecules themselves or serve as sources for the generation of potent second messengers. wikipedia.org

A prime example of a signaling ether lipid is the Platelet-Activating Factor (PAF). nih.govwikipedia.org PAF is involved in a myriad of physiological processes, including inflammation and coagulation, by binding to its specific G-protein coupled receptor. nih.gov Beyond PAF, metabolic intermediates in its biosynthetic pathway, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), are also emerging as signaling lipids that can modulate the activity of enzymes like protein kinase C (PKC). nih.gov The catabolism of ether glycerophospholipids by specific phospholipases can also lead to the release of important signaling molecules like arachidonic acid, a precursor for prostaglandins. wikipedia.org Synthetic ether lipid analogs have demonstrated the ability to disrupt membrane structure and inhibit key enzymes in signaling pathways, such as protein kinase C and phospholipase C. wikipedia.org

Ether lipids and their derivatives can directly interact with and modulate the activity of specific cellular receptors and downstream signaling cascades. The best-characterized interaction is that of Platelet-Activating Factor (PAF) with its receptor, PAFR, which is coupled to intracellular Gαq and Gαi heterotrimeric G proteins, initiating distinct signals within target cells. nih.gov

Research has shown that ether lipids and their derivatives can influence a wide range of signaling pathways. mdpi.com These include:

AKT/PKB Pathway: Involved in cell survival and metabolism.

Protein Kinase C (PKC) Pathway: Central to various cellular responses.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Regulates lipid metabolism.

Liver X Receptor (LXR) Pathway: Controls cholesterol homeostasis.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Regulates cell proliferation, differentiation, and stress responses. mdpi.comcore.ac.uk

Furthermore, synthetic antitumor ether lipids, such as edelfosine (B1662340) and miltefosine, are known to affect a variety of cell surface receptors and signaling pathways, including the Epidermal Growth Factor (EGF) receptor and the Fas receptor, often by altering the lipid microenvironment of these receptors within lipid rafts. core.ac.uk

Table 2: Ether Lipid Interactions with Signaling Pathways
Signaling Pathway/ReceptorExample Ether Lipid InteractorsCellular Process AffectedSource
G-Protein Coupled Receptors (GPCRs)Platelet-Activating Factor (PAF)Inflammation, coagulation nih.gov
Protein Kinase C (PKC)1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), synthetic analogsVarious cellular responses nih.govwikipedia.org
MAPK PathwayAntitumor ether lipidsCell growth, proliferation core.ac.uk
EGF ReceptorAlkyllysophospholipidsGrowth regulation core.ac.uk
AKT/PKB, PPAR, LXRVarious ether lipid compoundsEnergy metabolism, cholesterol homeostasis mdpi.com

Implications in Biological Processes and Diseases

The critical roles of ether lipids in cellular function mean that their dysregulation is associated with several human diseases, particularly those linked to peroxisomal dysfunction.

The biosynthesis of ether lipids is fundamentally linked to peroxisomes, small membrane-bound organelles that host the initial, critical steps of the synthetic pathway. nih.govopenaccessgovernment.org The first two enzymes in this pathway, dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkylglycerone phosphate (B84403) synthase (ADAPS), are located within the peroxisome. wikipedia.org Consequently, defects in peroxisomal function or biogenesis invariably lead to a severe deficiency in ether lipids. openaccessgovernment.org

This connection is most evident in a group of severe inherited metabolic disorders.

Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders where cells fail to form functional peroxisomes due to mutations in PEX genes. nih.gov The resulting absence of peroxisomal functions leads to a profound deficiency in ether lipids, contributing to severe developmental defects, neurodegeneration, and early death. openaccessgovernment.orgnih.gov

Rhizomelic Chondrodysplasia Punctata (RCDP): This disorder specifically results from defects in the ether lipid biosynthesis pathway itself. nih.govnih.gov For example, RCDP type 1 is caused by mutations in the PEX7 gene, which prevents the proper import of the ADAPS enzyme into the peroxisome. nih.gov The clinical features of RCDP are largely attributed to the resulting ether lipid deficiency. nih.gov

The loss of ether lipids in these diseases disrupts the integrity of cellular membranes, particularly in the nervous system where they are abundant in the myelin sheath, leading to significant neurological abnormalities. openaccessgovernment.org

Relevance in Neurodegenerative Diseases

Ether lipids, a class of phospholipids containing an ether bond, are crucial components of cell membranes, particularly in the nervous system. nih.govnih.gov Altered levels of these lipids, especially plasmalogens (a subclass of ether lipids), have been increasingly associated with several neurodegenerative diseases. nih.govnih.gov

In Alzheimer's disease (AD), a consistent finding is the decrease in ether lipid levels, specifically plasmalogens, in the brain and serum of patients. oup.com This reduction correlates with the severity of the disease. oup.com The accumulation of β-amyloid (Aβ) peptides, a hallmark of AD, is thought to contribute to this decline by inducing oxidative stress and impairing the function of peroxisomes, the organelles essential for ether lipid synthesis. oup.commed-life.ca Furthermore, certain plasmalogen species have demonstrated the ability to inhibit the formation of new Aβ fibrils and destabilize existing ones in laboratory settings, suggesting that their loss could exacerbate AD pathology. oup.com

Parkinson's disease is another neurodegenerative disorder where alterations in ether lipid levels have been observed. oup.com Studies have shown a significant decrease in plasmalogen levels within the lipid rafts of neuronal membranes in the frontal cortex of Parkinson's patients. oup.com Lipid rafts are specialized membrane microdomains involved in crucial cellular processes, and a disruption in their composition can have significant functional consequences.

Deficiencies in ether lipid synthesis are also linked to defects in myelination, the process of forming a protective sheath around nerve fibers. oup.com This can impact the health and function of axons. oup.com For instance, plasmalogen deficiency has been shown to impair the differentiation and function of Schwann cells, which are responsible for myelination in the peripheral nervous system. oup.com

The table below summarizes the observed changes in ether lipid levels in various neurodegenerative diseases.

DiseaseAffected AreaChange in Ether Lipid LevelsReference
Alzheimer's DiseaseBrain, SerumDecreased oup.com
Parkinson's DiseaseFrontal Cortex Neuronal MembranesDecreased oup.com
SchizophreniaRed Blood Cells, FibroblastsDecreased oup.com

Significance in Cancer Research

In stark contrast to neurodegenerative diseases, cancer cells often exhibit significantly higher levels of ether lipids compared to their normal counterparts. oup.com This observation, made decades ago, has spurred research into the role of these lipids in cancer development and progression. oup.com

Increased ether lipid levels have been correlated with more aggressive and metastatic cancers. oup.comnih.gov The enzyme alkyldihydroxyacetonephosphate synthase (AGPS), which is a key player in the initial steps of ether lipid biosynthesis, has been identified as a potential therapeutic target. oup.com Knocking down the AGPS gene in various cancer cell lines has been shown to reduce their pathogenic capabilities. oup.com Furthermore, small molecule inhibitors of AGPS have been developed and have demonstrated the ability to decrease ether lipid levels and reduce the aggressiveness of human cancer cells in vitro. oup.com

The precise mechanisms by which ether lipids contribute to cancer progression are still under investigation, but several possibilities have been proposed. oup.comnih.gov One theory is that the altered biophysical properties of membranes rich in ether lipids, such as increased fluidity and lower membrane tension, may facilitate processes like cell migration and metastasis. nih.govresearchgate.net Ether lipids have also been implicated in regulating cellular levels of redox-active iron, which can influence a form of iron-dependent cell death called ferroptosis. nih.gov By modulating iron uptake, cancer cells with high ether lipid content may gain a survival advantage. nih.gov

Some synthetic ether lipid analogs, such as Edelfosine (ET-18-OCH3), have shown promise as anti-cancer agents. aacrjournals.org Edelfosine has been found to selectively induce apoptosis (programmed cell death) in various tumor cell lines and primary tumor cells from patients, while leaving normal cells largely unaffected. aacrjournals.org This selectivity is a highly desirable characteristic for any potential cancer therapeutic.

The following table highlights key findings related to ether lipids in cancer research.

FindingImplicationReference
Elevated ether lipid levels in cancer cellsCorrelation with increased metastatic potential oup.comnih.gov
Inhibition of AGPS enzymeReduced pathogenicity of cancer cells oup.com
High ether lipid contentAltered membrane fluidity and iron uptake nih.govresearchgate.net
Edelfosine (synthetic ether lipid)Selective induction of apoptosis in tumor cells aacrjournals.org

Protective Effects Against Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells through processes like lipid peroxidation and DNA fragmentation. benchchem.comresearchgate.net Ether lipids, particularly plasmalogens, have been shown to possess antioxidant properties, offering protection against oxidative stress. wikipedia.orgwikidoc.org

The protective effect of plasmalogens stems from the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. mdpi.com This bond is highly susceptible to attack by ROS. wikipedia.orgmdpi.com In essence, plasmalogens can act as "sacrificial" molecules, being oxidized by ROS and thereby protecting other vital cellular components, such as polyunsaturated fatty acids in cell membranes, from oxidative damage. mdpi.com Cell and animal models deficient in plasmalogens have demonstrated increased vulnerability to oxidative damage. mdpi.com

The antioxidant role of ether lipids is particularly relevant in tissues with high metabolic activity and, consequently, high ROS production, such as the brain. mdpi.com The brain is composed of a high percentage of lipids and is highly susceptible to oxidative stress, which is a contributing factor in aging and neurodegenerative diseases like sporadic Alzheimer's disease. mdpi.com The enrichment of plasmalogens in the brain may be an adaptive response to these high oxidative conditions. mdpi.com

Research has also explored the antioxidant potential of synthetic ether lipid derivatives. For instance, alkyl hydroxytyrosyl ethers have demonstrated protective effects against oxidative stress in cell culture models by reducing ROS generation and lipid peroxidation. acs.org

The table below summarizes the antioxidant properties of ether lipids.

FeatureMechanismSignificanceReference
Vinyl-ether bond in plasmalogensSusceptible to oxidation by ROSProtects other cellular components from oxidative damage wikipedia.orgmdpi.com
High concentration in the brainAdaptive response to high oxidative stressProtection of neural cells mdpi.com
Synthetic alkyl hydroxytyrosyl ethersReduction of ROS and lipid peroxidationPotential for therapeutic antioxidant strategies acs.org

Advanced Applications in Biomedical Science

Lipid-Based Drug Delivery Systems (LBDDS)

Lipid-based drug delivery systems (LBDDS) represent a cornerstone of modern nanomedicine, offering a means to enhance the solubility, stability, and bioavailability of therapeutic agents. encyclopedia.pub Dihexadecyl ether's ether linkage provides superior resistance to chemical and enzymatic degradation compared to the ester bonds found in many natural phospholipids (B1166683), making it an attractive component for robust LBDDS formulations. rsc.org

Liposomal Formulations for Therapeutic Agent Encapsulation

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. usamvcluj.romdpi.com The inclusion of this compound in liposomal formulations can significantly enhance their stability. Its ether-linked structure provides greater resistance to hydrolysis compared to the ester-linked phospholipids traditionally used, which is crucial for prolonging the shelf-life and in vivo circulation time of the encapsulated therapeutic agent. rsc.org This enhanced stability is a key factor in protecting the encapsulated drug from premature degradation in the biological environment. ijper.org

Liposomes can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biomolecules. usamvcluj.ro For instance, the encapsulation of anticancer drugs like doxorubicin (B1662922) in liposomes has been shown to reduce systemic toxicity while improving drug accumulation at the tumor site. bocsci.com The ability of this compound to form stable bilayers contributes to the effective encapsulation and retention of these drugs within the liposomal core or lipid membrane.

Niosomal Formulations for Drug and Gene Delivery

Niosomes are vesicular systems structurally similar to liposomes but are composed of non-ionic surfactants instead of phospholipids. nih.govijcrt.org this compound and its derivatives, such as dihexadecyl phosphate (B84403), are frequently used as components in niosome formulations. gsconlinepress.comjapsonline.comresearchgate.net These vesicles offer several advantages, including lower cost, greater stability, and ease of storage compared to liposomes. ijper.orgijcrt.org

The incorporation of this compound into niosomes contributes to the rigidity and stability of the vesicular membrane. gsconlinepress.com This is critical for preventing the leakage of the encapsulated drug and maintaining the structural integrity of the niosome during circulation. Niosomes have been successfully employed to encapsulate a variety of drugs, enhancing their therapeutic efficacy and enabling targeted delivery. ijper.orgnih.gov Furthermore, niosomes are also being explored as carriers for gene delivery, providing a non-viral vector for introducing genetic material into cells. ijper.orgscispace.com

Micellar Systems for Enhanced Drug Delivery

Micellar systems, formed by the self-assembly of amphiphilic molecules in an aqueous environment, are another important class of drug delivery vehicles. psu.eduresearchgate.net While not a primary component of the core-forming block, ether lipids like this compound can be incorporated into the hydrophobic core of polymeric micelles to enhance their stability and drug-loading capacity. The hydrophobic nature of this compound makes it compatible with the core of micelles designed to carry poorly water-soluble drugs.

Design of Stimuli-Responsive Delivery Systems (e.g., pH-responsive, enzyme-responsive)

A key area of innovation in drug delivery is the development of "smart" systems that release their payload in response to specific environmental triggers, such as changes in pH or the presence of certain enzymes. mdpi.commdpi.comnumberanalytics.com this compound has been utilized in the design of such stimuli-responsive systems.

pH-Responsive Systems: Tumor microenvironments are often characterized by a lower pH compared to healthy tissues. mdpi.com This physiological difference can be exploited for targeted drug release. This compound-containing liposomes have been engineered to be pH-sensitive. For example, formulations containing 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate have been evaluated for their pH-responsive behavior and anticancer effects. unimi.it In some designs, a zwitterionic lipid, 1,5-dihexadecyl N-glutamyl-L-glutamate, was synthesized and incorporated into liposomes to investigate the influence of the head group on pH sensitivity. unimi.it Another approach involves using cationic amphiphilic molecules like 1,5-dihexadecyl N-lysyl-L-glutamate in combination with anionic molecules to create liposomes whose surface charge changes in response to pH, facilitating drug release in acidic environments. google.com.pg Research has also explored the use of amino acid-based zwitterionic liposomes containing 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate for their pH-responsive properties. tandfonline.com

Enzyme-Responsive Systems: The overexpression of certain enzymes in diseased tissues, such as phospholipases and proteases in tumors, provides another trigger for controlled drug release. nih.govmdpi.com Liposomes can be designed to be susceptible to enzymatic degradation, leading to the release of their contents at the target site. For instance, liposomes prepared from pro-antitumor ether lipids (proAELs), which have a non-hydrolyzable ether bond at the sn-1 position, can be hydrolyzed by secretory phospholipase A2 (sPLA2) to release cytotoxic antitumor ether lipids (AELs). nih.gov This strategy not only delivers a drug but also generates a therapeutic agent in situ.

Strategies for Enhancing Therapeutic Stability and Bioavailability

A major goal of drug delivery systems is to improve the stability and bioavailability of therapeutic agents. encyclopedia.pubijper.org The inherent stability of the ether linkage in this compound makes it a valuable tool in achieving this goal. rsc.org By protecting the encapsulated drug from degradation and premature clearance, formulations containing this compound can prolong the circulation time of the drug, increasing the likelihood of it reaching its target. rsc.orgijper.org

The use of this compound in niosomes, for example, can enhance the oral bioavailability of drugs by protecting them from the harsh environment of the gastrointestinal tract and avoiding first-pass metabolism. ijper.orgnih.gov Furthermore, the surface of these delivery systems can be modified with polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade the immune system and circulate for longer periods. mdpi.comnih.gov

Gene Delivery Vehicles

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A significant challenge in this field is the development of safe and efficient vectors for delivering genetic material (like plasmid DNA or siRNA) into target cells. meddocsonline.org Cationic lipids are widely investigated as non-viral gene delivery agents due to their ability to form complexes (lipoplexes) with negatively charged nucleic acids. meddocsonline.org

This compound derivatives have been synthesized and evaluated for their potential in gene delivery. For instance, cationic lipids incorporating 1,5-dihexadecyl-L-glutamate as the hydrophobic moiety have been studied for their ability to deliver plasmid DNA into cells. meddocsonline.org The structure of these cationic lipids, including the nature of the linker and spacer groups, can significantly influence their gene transfection efficiency. meddocsonline.org The stability imparted by the ether linkage is advantageous, as it can lead to longer shelf lives for these gene delivery formulations. meddocsonline.org

Interactive Data Table: Research Findings on this compound in Biomedical Applications

Application AreaFormulation TypeKey Findings
Drug Delivery pH-Responsive LiposomesLiposomes containing 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate showed pH-responsive behavior for potential anticancer applications. unimi.it
Drug Delivery pH-Responsive LiposomesFormulations with 1,5-dihexadecyl N-lysyl-L-glutamate exhibited pH-dependent surface charge changes, enabling triggered release. google.com.pg
Gene Delivery Cationic LiposomesLipids with 1,5-dihexadecyl-L-glutamate as the hydrophobic part were effective in plasmid DNA delivery. meddocsonline.org
Drug Delivery NiosomesDihexadecyl phosphate is used as a charge-inducing agent to stabilize niosomal vesicles. gsconlinepress.comjapsonline.comresearchgate.net
Drug Delivery Enzyme-Responsive LiposomesPro-antitumor ether lipids with a stable ether bond at the sn-1 position can be enzymatically activated to release cytotoxic agents. nih.gov

Development of Non-Viral Gene Delivery Platforms

The pursuit of safe and effective gene therapy has led to significant research into non-viral vectors, which offer a potentially safer alternative to viral methods. itb.ac.idgoogle.com Non-viral systems often rely on cationic lipids to complex with negatively charged nucleic acids (like plasmid DNA or siRNA), condensing them into nanoparticles that can be delivered to target cells. slideshare.net

Derivatives of this compound have been synthesized to serve as cationic lipids in these platforms. For example, compounds like 1,5-dihexadecyl-N-lysyl-N-heptyl-l-glutamate have been investigated as non-viral gene delivery reagents. researchgate.net The two long hexadecyl chains act as a hydrophobic anchor, forming the core of a liposome (B1194612) or nanoparticle, while a cationic headgroup is responsible for binding the genetic material. The goal of these platforms is to overcome both extracellular and intracellular barriers to achieve high levels of gene expression in target tissues, such as hepatocellular carcinoma. dovepress.com The design of the polymer structure and the formulation of the nanoparticle are critical for overcoming these barriers and achieving effective transfection. dovepress.com Researchers have also explored integrating materials like ergosterol (B1671047) into niosome formulations, which has been shown to enhance transfection effectiveness in certain cell lines. mdpi.com

Application of Acid-Cleavable Poly(ethylene glycol)-Lipids

A significant challenge in drug and gene delivery is ensuring that the therapeutic payload is released specifically at the site of action, such as a tumor or within a specific cellular compartment like the endosome. One advanced strategy involves the use of acid-cleavable lipids. These smart systems are designed to be stable at the physiological pH of blood (around 7.4) but to rapidly release their contents in the acidic microenvironments (pH < 6.5) characteristic of tumors or endosomes. acs.org

A notable innovation in this area is the use of a phenyl-substituted vinyl ether (PIVE) linkage to connect a hydrophilic polymer shield, typically poly(ethylene glycol) (PEG), to a lipid anchor. nih.govnih.govmdpi.com this compound analogues, such as 1,3-dioctadecyl-rac-glycerol (DOG), have been used as the lipid anchor in these systems. acs.orgnih.gov The process, known as dePEGylation, works as follows:

At neutral pH, the PEG layer sterically stabilizes the liposome, preventing aggregation and clearance by the immune system, which prolongs its circulation time. nih.govbiochempeg.com

When the liposome reaches an acidic environment, the PIVE linker is hydrolyzed. acs.org

The hydrolysis cleaves the PEG from the lipid anchor, removing the protective hydrophilic shield. nih.govnih.gov

This dePEGylation destabilizes the liposome, often triggering a structural change in the lipid membrane that leads to the rapid release of the encapsulated drug or gene. acs.orgnih.gov

The rate of this acid-catalyzed hydrolysis can be precisely controlled by modifying the chemical substituents on the phenyl ring of the PIVE linker. nih.govnih.gov This allows for the rational design of delivery vehicles with tunable pH-sensitivity for different therapeutic applications. nih.govdavidthompsonlab.com

Table 1: Research Findings on Tunable pH-Sensitivity of PEG-PIVE-Lipids
PIVE-Lipid ConjugateKey FeatureObserved Outcome at Acidic pHReference
mPEG-[MeO-PIVE]-DOGContains an electron-donating methoxy (B1213986) group on the phenyl ring, increasing proton affinity.Faster hydrolysis and content release. Achieved 70% calcein (B42510) release within 12 hours at pH 4.5. nih.govnih.gov
mPEG-[F-PIVE]-DOGContains an electron-withdrawing fluorine group on the phenyl ring, decreasing proton affinity.Slower hydrolysis and content release. Showed only 22% calcein release over the same 12-hour period at pH 4.5. nih.govnih.gov
mPEG-PIVE-Lipid:DOPE LiposomesFormulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for gene delivery.Showed higher transfection efficiency in HEK 293 and COS-7 cells compared to the standard transfection reagent PEI, with lower cytotoxicity. acs.org

Targeted Therapeutic Approaches

Targeted therapy aims to increase the concentration of a therapeutic agent at the disease site while minimizing its accumulation in healthy tissues. This enhances efficacy and reduces side effects. nih.gov Nanocarriers built from this compound and its analogues are central to many of these strategies.

Utilization of this compound Derivatives as Targeting Ligands

While this compound itself is primarily a structural component, its derivatives are crucial for creating nanocarriers that can be functionalized with targeting ligands. tandfonline.com Rather than acting as the targeting moiety itself, the this compound-based framework serves as a scaffold. Specific molecules (ligands) that can recognize and bind to receptors overexpressed on target cells are then attached to the surface of this scaffold. nih.govmdpi.com

Common strategies include:

Folate Receptor Targeting: Folic acid (FA) is often attached to the nanocarrier surface (e.g., via a PEG linker) to target cancer cells that overexpress the folate receptor. nih.gov

Peptide-Mediated Targeting: Specific peptides, such as cyclic RGD, can be used to target integrins on the surface of tumor cells. mdpi.com

Antibody-Conjugation: Antibodies or antibody fragments can be attached to provide very high specificity for a particular cellular antigen.

Small Molecule Ligands: Specialized small molecules, such as a derivative of PBR28, can be used to target proteins like the translocator protein (TSPO) that are upregulated in specific pathological conditions like neuroinflammation. mdpi.com

For instance, researchers have successfully decorated biodegradable polymer nanoparticles with a TSPO-selective ligand to achieve efficient internalization in microglia-like cells, demonstrating a powerful targeting approach for neurodegenerative diseases. mdpi.com

Approaches for Minimizing Off-Target Effects

Minimizing off-target effects is a primary goal of advanced drug delivery design. researchgate.net Systems utilizing this compound derivatives achieve this through a combination of active targeting and triggered release mechanisms.

Active Targeting: By incorporating specific ligands as described above, the delivery system is directed to bind preferentially to disease cells, reducing interaction with healthy tissues. nih.gov This ensures that a higher proportion of the drug reaches its intended destination.

Stimuli-Responsive Release: The use of acid-cleavable PEG-lipids is a key strategy for minimizing off-target toxicity. mdpi.com The therapeutic agent remains securely encapsulated within the nanocarrier while in the bloodstream (neutral pH). Only upon reaching the acidic tumor microenvironment or after being internalized by a cell into an acidic endosome is the payload released. acs.org This prevents the premature release of potent drugs like chemotherapeutics into general circulation, thereby protecting healthy organs and tissues. nih.gov

These integrated systems, which combine targeted delivery with conditional activation, offer a precise, site-specific therapeutic platform that can significantly improve safety profiles by avoiding effects at non-targeted sites. nih.gov

Delivery of Anticancer Drugs and Antimicrobial Agents

The versatility of nanocarriers based on this compound and its analogues allows for the encapsulation and delivery of a wide range of therapeutic agents, from small-molecule chemotherapy drugs to larger antimicrobial compounds. tandfonline.comnih.gov

Anticancer Drug Delivery: Liposomal and micellar formulations have been developed to improve the therapeutic index of highly potent but poorly soluble anticancer drugs. nih.govnih.gov By encapsulating these agents, their solubility is increased, their circulation time is extended, and they can be targeted to tumor tissue. nih.govacs.org Examples of anticancer drugs delivered using such systems include:

Doxorubicin (DOX) : A widely used chemotherapy agent. tandfonline.comacs.org

Paclitaxel (PTX) : Another common anticancer drug with poor water solubility. nih.govacs.org

Etoposide and SN-38 : Other important but poorly soluble anticancer agents. nih.gov

Studies have shown that delivering these drugs via targeted nanocarriers leads to superior antitumor activity compared to the free drug in various cancer models. acs.org

Antimicrobial Agent Delivery: Lipid-based nanoparticles are also effective vehicles for delivering antimicrobial agents to combat infectious diseases. nih.govnih.gov This is particularly important for overcoming multidrug resistance, as delivery systems can enhance the efficacy of existing antibiotics. nih.gov These carriers can protect the antimicrobial agent from degradation, control its release, and help it penetrate microbial biofilms. nih.govnih.gov Agents that have been formulated in lipid-based systems include:

Amoxicillin : An antibiotic used to treat bacterial infections. nih.gov

Piperacillin/tazobactam : A combination antibiotic. nih.gov

Antimicrobial Peptides (AMPs) : A class of molecules that act against a broad spectrum of microbes. mdpi.comgoogle.com

Table 2: Examples of Therapeutic Agents Delivered by this compound-Related Nanocarriers
Therapeutic AgentDrug ClassDelivery System PrincipleTarget ApplicationReference
Doxorubicin (DOX)AnticancerEncapsulation in pH-sensitive liposomes or micelles.Breast Cancer, Prostate Cancer tandfonline.comacs.org
Paclitaxel (PTX)AnticancerLoading into polymeric micelles to enhance solubility and targeted delivery.Breast Cancer, Prostate Cancer nih.govacs.org
EtoposideAnticancerIncorporation into linear-branched block copolymer micelles.Cancer Therapy nih.gov
AmoxicillinAntimicrobial (Antibiotic)Loading into lipid polymer nanoparticles with phospholipids.Anti-H. pylori nih.gov
Antimicrobial Peptides (AMPs)AntimicrobialEncapsulation in nanostructures to protect from degradation and control release.Infectious Diseases mdpi.com
Plasmid DNA (pDNA)Gene TherapyComplexation with cationic lipids in pH-responsive liposomes for transfection.Gene Delivery acs.org

Applications in Materials Science and Chemical Engineering

Surfactant Design and Engineering

The engineering of novel surfactant molecules is crucial for a wide range of industrial applications, from manufacturing to environmental remediation. The long hydrophobic chains of dihexadecyl ether make it and its related compounds valuable components in the design of high-performance surfactants.

Development of Novel Gemini (B1671429) Surfactants for Industrial Applications

Gemini surfactants, which consist of two surfactant molecules joined by a spacer, exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations and greater surface activity. preprints.orgresearchgate.net While direct synthesis of Gemini surfactants from this compound is not extensively documented in publicly available research, the principles of Gemini surfactant design often involve the use of long hydrophobic chains, similar to those in this compound, attached to polar head groups via a spacer. preprints.orgresearchgate.net

The incorporation of an ether linkage within the spacer of a Gemini surfactant can influence its properties, such as its aggregation behavior and antimicrobial activity. mdpi.com For instance, a homologous series of Gemini surfactants with a 3-oxa-1,5-pentane-bis(N-alkyl-N,N-dimethylammonium bromide) structure, featuring an ether group in the spacer, has been synthesized. mdpi.com Research has shown that the surface activity of these ether-linked Gemini surfactants, indicated by a decrease in critical micelle concentration (CMC), increases with the elongation of the hydrocarbon chain. mdpi.com Specifically, compounds with 16 and 18 carbon chains (16-O-16 and 18-O-18) demonstrated the highest aggregation activity. mdpi.com

These types of novel surfactants have broad industrial applications, including roles in oil and gas extraction, biotechnology, and daily chemical products, owing to their enhanced wetting, emulsifying, and antibacterial properties. hsetdata.comresearchgate.net

Application in Enhanced Oil Recovery Technologies

Enhanced Oil Recovery (EOR) techniques are critical for maximizing hydrocarbon production from mature oil reservoirs. thechemicalengineer.com Chemical EOR, a significant category of these techniques, often involves the injection of surfactants to reduce interfacial tension between oil and water, and to alter the wettability of reservoir rocks, thereby mobilizing trapped oil. thechemicalengineer.comtaylorfrancis.com

For instance, novel ethoxylated quaternary ammonium (B1175870) Gemini surfactants have been synthesized and evaluated for EOR applications. mdpi.com These surfactants are designed to be stable at high reservoir temperatures and in the presence of brine. mdpi.com The structure of these surfactants often includes long alkyl chains, which are crucial for their performance. The goal of using such surfactants is to create formulations that can effectively reduce the interfacial tension and improve the mobility of crude oil. researchgate.net The development of "green" surfactants, which are biodegradable and have low toxicity, is also a key area of research for EOR applications to minimize environmental impact. thechemicalengineer.com

Sensor and Biosensor Development

The unique properties of dihexadecyl-based compounds are being harnessed to create highly sensitive and selective sensors for a variety of analytical applications. These compounds play a crucial role in modifying electrode surfaces and in the fabrication of potentiometric sensors.

Dihexadecyl Phosphate (B84403) (DHP) in Electrode Surface Modification

Dihexadecyl phosphate (DHP), a hydrophobic surfactant with two long hydrocarbon tails linked to a phosphate head group, is extensively used in the modification of electrode surfaces for electrochemical sensors and biosensors. researchgate.net DHP's ability to form stable films on electrode surfaces, often in combination with nanomaterials, is key to its utility. researchgate.net This film-forming capability improves the adherence of other materials to the electrode, enhancing the robustness of the final sensor. researchgate.net

The hydrophobic nature of the DHP film can create a favorable microenvironment for the direct electron transfer of redox enzymes, a crucial aspect of biosensor functionality. For example, a glassy carbon electrode modified with functionalized multiwalled carbon nanotubes immobilized within a DHP film has been used as a support for glucose oxidase immobilization, facilitating the direct electron transfer of the enzyme.

Furthermore, DHP has been used in conjunction with various nanomaterials to enhance the sensitivity and selectivity of sensors for a range of analytes. These nanomaterials include carbon nanotubes, gold nanoparticles, and graphene. researchgate.net For instance, a glassy carbon electrode modified with TiO2-Au nanoparticles integrated into carbon nanotubes within a DHP film has been developed for the amperometric determination of ascorbic acid. researchgate.net Similarly, a sensor for pentachlorophenol (B1679276) was developed using a nano-TiO2-DHP film-modified electrode, which demonstrated a significant enhancement in the electrochemical oxidation signal of the analyte. researchgate.net

The synergistic effect of DHP and nanomaterials leads to improved electrocatalytic activity, increased surface area, and faster electron transfer, all of which contribute to the enhanced performance of the resulting sensors.

Fabrication of Potentiometric Surfactant Sensors

Potentiometric sensors are valuable analytical tools for the quantification of surfactants in various commercial products and environmental samples. A key innovation in this area is the use of ion-pairs based on dihexadecyl compounds as the active sensing material in the sensor's membrane.

Specifically, the ion-pair 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium-tetraphenylborate (DHBI-TPB) has been successfully implemented in the fabrication of potentiometric sensors for both anionic and cationic surfactants. nih.govmdpi.com These sensors are typically constructed with a PVC-based membrane containing the DHBI-TPB ionophore. nih.gov

For the determination of anionic surfactants, the DHBI-TPB based sensor has shown excellent analytical properties, including a Nernstian response to surfactants like sodium dodecyl sulfate (B86663) (SDS) and dodecylbenzenesulfonate (DBS). mdpi.comresearchgate.net The sensor exhibits a wide linear concentration range and low limits of detection. mdpi.comnih.gov Furthermore, it demonstrates remarkable resistance to interference from various organic and inorganic ions and can operate over a broad pH range. mdpi.comresearchgate.net

Similarly, for the quantification of cationic surfactants such as cetyltrimethylammonium bromide (CTAB), cetylpyridinium (B1207926) chloride (CPC), and Hyamine, the DHBI-TPB sensor provides a Nernstian response with low detection limits. nih.gov The sensor has been successfully applied to the analysis of cationic surfactants in commercial products like disinfectants and personal care items. nih.gov

The performance of these sensors is attributed to the specific interaction between the dihexadecyl-based cation and the target surfactant ions at the membrane-solution interface, which generates a potential difference that is proportional to the concentration of the surfactant.

Analytical Applications in Quantification of Surfactants

The potentiometric sensors based on dihexadecyl compounds have proven to be reliable and efficient tools for the quantitative analysis of surfactants in a variety of matrices. These methods offer a simpler and more cost-effective alternative to traditional techniques like two-phase titration or chromatography. nih.govmt.com

In the analysis of commercial detergents and household care products, the 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium-tetraphenylborate (DHBI-TPB) based sensor has been used for the potentiometric titration of anionic surfactants. nih.govirb.hr The results obtained with this sensor have shown good agreement with those from standard methods, demonstrating its accuracy and reliability for quality control in industrial settings. nih.govirb.hr The sensor has been successfully used to determine the content of anionic surfactants in powdered, liquid-gel, and handwashing detergents. mdpi.com

For cationic surfactants, the DHBI-TPB sensor has been effectively used to quantify their content in products such as disinfectants, antiseptics, and personal care items. nih.govsemanticscholar.org The method allows for direct potentiometric titrations, providing sharp and well-defined endpoints. nih.gov The accuracy of the method has been validated through comparison with standard two-phase titration methods and by performing recovery studies using the standard addition method. nih.gov

The development of these dihexadecyl-based potentiometric sensors represents a significant advancement in the analytical chemistry of surfactants, offering a rapid, accurate, and user-friendly approach for their quantification in various applications. nih.govnih.gov

Below is a table summarizing the performance of a 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium based potentiometric sensor for the determination of various cationic surfactants.

Cationic SurfactantLinear Range (M)Limit of Detection (LOD) (M)Slope (mV/decade)
CTAB2.0 x 10⁻⁶ - 1.0 x 10⁻⁴0.3 x 10⁻⁶59.2
CPC3.0 x 10⁻⁶ - 1.0 x 10⁻⁴-58.4
Hyamine3.0 x 10⁻⁶ - 1.0 x 10⁻⁴-57.1

Data sourced from Molecules 2021, 26(5), 1366. nih.gov

Here is a table presenting the results of the determination of anionic surfactants in commercial products using a 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium based potentiometric sensor compared to other methods.

SampleDHBI-TPB Sensor (% w/w)ISE Surfactant Sensor (% w/w)Two-Phase Titration (% w/w)
Powdered Detergent 115.2 ± 0.215.5 ± 0.315.8 ± 0.2
Powdered Detergent 212.8 ± 0.313.1 ± 0.213.3 ± 0.3
Liquid-Gel Detergent 118.5 ± 0.218.9 ± 0.319.2 ± 0.2
Handwashing Detergent 19.7 ± 0.110.0 ± 0.210.2 ± 0.1

Data adapted from Molecules 2021, 26(12), 3627. mdpi.com

Computational Chemistry and Modeling Studies

Molecular Simulations and Dynamics of Dihexadecyl Ether Systems

Molecular dynamics (MD) simulations are a cornerstone of computational studies, allowing researchers to model the movement and interactions of atoms and molecules over time. This approach has been instrumental in understanding the complex behaviors of systems containing long alkyl chains, such as those in this compound derivatives.

Computational studies have been employed to understand the formation of complexes between ionophores and target ions, a process critical for applications like chemical sensing. In one such study, molecular dynamics simulations were used to characterize an ionophore based on a 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium (DHBI+) cation. mdpi.comirb.hr The simulations, performed in an aqueous environment, revealed that the complexation between the DHBI+ cation and a tetraphenylborate (B1193919) (TPB−) anion is a favorable event. mdpi.com

The binding free energy for this complex formation was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, yielding an exergonic value of -5.0 kcal/mol, which confirms the feasibility of the process. mdpi.com Further analysis of the simulation trajectories showed that the stability of the complex is significantly influenced by C–H···π interactions between the two C-16 alkyl chains of the DHBI+ cation and the phenyl groups of the TPB− anion. irb.hr To validate this, comparative MD simulations were performed on modified DHBI+ systems where the C-16 chains were replaced by methyl groups. The results, summarized in the table below, demonstrate a significant reduction in binding affinity, highlighting the crucial role of the dihexadecyl chains in complex formation. irb.hr

DHBI+ DerivativeNumber of C-16 ChainsBinding Free Energy (ΔGBIND)
Original DHBI+2-5.0 kcal/mol
Mono-methylated1-4.3 kcal/mol
Di-methylated0-1.0 kcal/mol

This interactive table summarizes the calculated binding free energies from molecular dynamics simulations, showing the impact of the C-16 chains on ionophore complex stability. irb.hr

Molecular dynamics simulations are also pivotal for studying the conformational flexibility of molecules. The long, unconstrained C-16 alkyl chains of this compound derivatives grant them significant flexibility. MD simulations of the 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium (DHBI+) cation showed that it is a very flexible molecule, in contrast to the more rigid anionic tetraphenylborate (TPB−) it complexes with. irb.hr This flexibility was quantified by calculating the root-mean-square deviation (RMSD) over the simulation time, which revealed the dynamic nature of the dihexadecyl chains. mdpi.comirb.hr This inherent flexibility is considered a crucial feature for its efficient recognition and binding of target anions. irb.hr The simulations show that the molecule can adopt various conformations, allowing it to effectively engage in intermolecular interactions necessary for complex formation. irb.hr

Computational modeling provides valuable insights into the self-assembly of amphiphilic molecules, including derivatives of long-chain lipids structurally similar to this compound, into functional nanostructures for applications like drug delivery. nih.govmdpi.com For instance, systems based on 1,3-dioctadecyl-rac-glycerol (DOG), featuring two C18 chains, have been computationally designed to form self-assembled liposomes for controlled drug release. nih.govacs.org These systems often incorporate poly(ethylene glycol) (PEG) to create amphiphilic telodendrimers that self-assemble into micelles in aqueous solutions. nih.gov The design process for these drug delivery vehicles is often guided by computational predictions of their pH-sensitivity and release mechanisms. nih.gov The self-assembly process is driven by the hydrophobic interactions of the long alkyl chains, which form the core of the micelle or the lipid bilayer of the liposome (B1194612), while the hydrophilic portions remain exposed to the aqueous environment. mdpi.com These computational models help predict how modifications to the molecular structure, such as the inclusion of pH-sensitive linkers, will affect the stability of the self-assembled structure and the rate of drug release under specific conditions. nih.govnih.gov

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules, providing mechanistic insights that are complementary to classical MD simulations.

Density Functional Theory (DFT) has been successfully used to guide the design of pH-sensitive drug delivery systems. nih.gov Researchers have developed lipids based on a 1,3-dioctadecyl-rac-glycerol (DOG) backbone, which are linked to PEG via a phenyl-substituted vinyl ether (PIVE) linker. acs.orgnih.gov The acid-lability of this linker is crucial for triggering drug release in acidic environments, such as those found in endosomes or tumor tissues. nih.gov DFT calculations were performed to predict the pH-sensitivity of these linkers by calculating their proton affinities. nih.govnih.gov The rationale is that the rate-limiting step in the acid-catalyzed hydrolysis of the vinyl ether is protonation. By substituting the phenyl ring of the PIVE linker with various electron-donating or electron-withdrawing groups, the proton affinity, and thus the pH-sensitivity, can be tuned. nih.gov These theoretical predictions allow for the rational design of linkers that hydrolyze at specific pH values. nih.govacs.org

A significant finding from these computational studies is the strong correlation between the theoretically predicted proton affinities and the experimentally observed hydrolysis rates. nih.gov Studies have shown a reasonably good correlation between the proton affinities of various PIVE molecules, as determined by DFT calculations, and their intrinsic second-order hydrolysis rate constants. nih.gov This correlation validates the use of DFT as a predictive tool for designing pH-sensitive materials. nih.govnih.gov For example, a PIVE linker with a strong electron-donating methoxy (B1213986) group (MeO-PIVE) was predicted to have a higher proton affinity and was experimentally confirmed to hydrolyze much faster at acidic pH than a linker with an electron-withdrawing fluoro group (F-PIVE). nih.govacs.org This principle was demonstrated in liposomes formulated with these lipids, where the rate of cargo release (e.g., calcein) directly correlated with the linker's hydrolysis rate. nih.govnih.gov

Phenyl SubstituentHydrolysis Half-life (t1/2) at pH 4.5Calcein (B42510) Release after 12h at pH 4.5
4'-Fluoro (F)-22%
Unsubstituted (H)5.46 h36%
4'-Methyl (Me)4.04 h-
4'-Methoxy (MeO)2.64 h70%

This interactive table showcases the correlation between the electron-donating/withdrawing nature of the substituent on the PIVE linker, the experimentally measured hydrolysis half-life, and the corresponding drug release from liposomes. nih.govacs.orgnih.gov A shorter half-life indicates faster hydrolysis and leads to more rapid content release.

Predictive Modeling for Environmental Fate and Biodegradation

Computational chemistry and modeling studies are instrumental in forecasting the environmental behavior of chemical substances. For this compound, predictive models offer a way to estimate its persistence and degradation pathways, particularly in anaerobic environments, without extensive and time-consuming experimental testing.

Development of Models for Anaerobic Biodegradation Potential

The development of computational models to estimate the potential for anaerobic biodegradation has been a significant area of research, though it has historically received less attention than aerobic modeling. nih.govoup.com A key objective in this field has been the creation of models that can predict the biodegradation potential of a chemical based solely on its molecular structure. nih.govoup.com

One such model was developed to predict biodegradability under methanogenic (anaerobic) conditions, specifically calibrated against results from the "serum bottle" anaerobic biodegradation screening test (OECD Guideline 311). nih.govoup.com This test measures the total production of methane (B114726) and carbon dioxide to determine the ultimate degradation of a substance. oup.com The model's purpose is to classify a chemical as degrading "fast" or "slow" based on whether it is predicted to meet the 60% gas production threshold within 60 days in the serum bottle test. oup.com

These models are often built using a training set of diverse chemicals for which reliable anaerobic biodegradation data already exists. nih.govoup.com The accuracy of such models is then validated using independent sets of chemicals. For instance, one model demonstrated 90% accuracy for its training set and between 77% and 91% for its validation sets. nih.govoup.com However, it was noted that predictions for "fast" degradation were generally less accurate than those for "slow" degradation in the validation sets. nih.govoup.com This highlights the ongoing challenge in precisely modeling the complex processes of anaerobic breakdown for all chemical structures. General observations also indicate that ethers as a chemical class are often resistant to anaerobic biodegradation.

Fragment-Based Predictive Approaches

A common technique in predictive modeling is the fragment-based or group contribution approach. nih.govoup.com In this method, a chemical's structure is broken down into predefined molecular fragments or substructures. Each fragment is assigned a numerical coefficient derived from statistical analysis of a large dataset of known chemicals. nih.govoup.com To predict the biodegradation potential of a new compound, the model sums the coefficients of all its constituent fragments. If the total sum surpasses a certain threshold, the chemical is predicted to biodegrade rapidly; otherwise, it is predicted to be persistent. oup.com

A prominent model for methanogenic anaerobic biodegradation utilizes 37 distinct fragments. nih.govoup.com When this model was applied to this compound, it yielded an incorrect prediction that the substance would biodegrade fast. oup.com The reason for this misclassification lies in the molecule's structure. This compound is composed of two long, 16-carbon alkyl chains linked by an ether group. This results in a large number of "alkyl CH2" fragments. This specific fragment has a small but positive coefficient in the model, indicating it contributes slightly towards a "fast" degradation prediction. The sheer number of these fragments in the this compound molecule—30 instances—accumulated to push the total score over the predictive threshold for rapid degradation. oup.com

This case illustrates a limitation of simple group contribution models. While effective for many chemicals, they can be skewed by molecules with a high prevalence of a single, low-impact fragment. In contrast, the same model correctly predicted that a similar but smaller molecule, dioctyl ether (with only 14 alkyl CH2 fragments), would not degrade, which aligns with experimental observations for many ethers. oup.com This underscores that while fragment-based approaches are powerful tools, their predictions require careful interpretation, especially for large molecules with repeating structural units.

Table 1: Example of Fragment Contribution in Anaerobic Biodegradation Model for Ethers This table is illustrative, based on the description of the model in the source text. The exact coefficient value is not provided in the source.

CompoundRelevant FragmentNumber of FragmentsFragment Coefficient SignModel Prediction OutcomeReference
This compoundAlkyl CH230PositiveIncorrectly predicted to degrade fast oup.com
Dioctyl etherAlkyl CH214PositiveCorrectly predicted as not degrading oup.com

Q & A

Q. What are the standard synthetic routes for dihexadecyl ether and its derivatives (e.g., dihexadecyl phosphate)?

this compound derivatives, such as dihexadecyl phosphate (DHDP), are typically synthesized via esterification. For DHDP, hexadecanol reacts with phosphoric acid under reflux conditions, followed by purification via recrystallization or chromatography to remove unreacted reagents . The reaction efficiency depends on temperature control, molar ratios, and catalyst use. For this compound itself, Williamson ether synthesis or nucleophilic substitution between hexadecyl halides and alcohols is common .

Q. How is this compound characterized using spectroscopic and thermal analysis methods?

  • FTIR : Identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹ for DHDP) .
  • NMR : Confirms alkyl chain integration and phosphate group presence (e.g., ¹H NMR signals at δ 0.8–1.5 ppm for CH₂ groups) .
  • DSC : Measures phase transitions; DHDP has a melting point of 74–75°C, critical for optimizing liposome preparation .
  • LC-MS : Validates molecular weight (e.g., DHDP: 546.85 g/mol) and detects impurities .

Q. What safety protocols are essential when handling this compound and its derivatives?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in airtight containers away from oxidizers; DHDP degrades over time, requiring regular SDS updates .

Advanced Research Questions

Q. How can synthesis of dihexadecyl phosphate be optimized for high purity in drug delivery applications?

  • Reaction Optimization : Use anhydrous conditions and catalysts like p-toluenesulfonic acid to enhance esterification yield .
  • Purification : Employ column chromatography (silica gel, chloroform/methanol eluent) to separate DHDP from monoester byproducts .
  • Quality Control : Validate purity via HPLC (>98%) and dynamic light scattering (DLS) for liposome uniformity .

Q. What experimental factors influence the stability of dihexadecyl phosphate-based liposomes?

  • pH : DHDP’s negative charge stabilizes liposomes at physiological pH but may aggregate in acidic environments .
  • Lipid Composition : Mixing DHDP with cholesterol (40–50 mol%) reduces membrane fluidity and improves drug retention .
  • Temperature : Thermal cycling (4–37°C) tests reveal leakage points; DSC data guide storage conditions .

Q. How do discrepancies in thermal behavior data for this compound arise, and how can they be resolved?

Contradictions in melting points or enthalpy values may stem from:

  • Impurities : Trace solvents or byproducts alter thermal profiles. Use TGA-MS to identify volatile contaminants .
  • Polymorphism : Annealing samples at 70°C for 24 hours ensures consistent crystalline phases .
  • Calibration : Standardize DSC instruments with indium and zinc reference materials .

Q. Why does this compound fail as a reducing agent in ReO₃ nanocrystal synthesis, unlike other ethers?

  • Steric Hindrance : Long alkyl chains (C16) hinder electron transfer compared to shorter-chain ethers (e.g., dibenzyl ether) .
  • Redox Potential : this compound’s higher oxidation stability reduces reactivity; cyclic voltammetry confirms lower electron donation capacity .

Q. How does alkyl chain length in ether derivatives impact their efficacy in drug delivery systems?

  • Membrane Fluidity : DHDP (C16) forms rigid bilayers, enhancing drug retention vs. shorter-chain analogs (e.g., ditetradecyl ether, C14) .
  • Biodistribution : Longer chains increase liposome circulation time but reduce cellular uptake efficiency. Radiolabeled studies in murine models show C16 > C18 in tumor targeting .

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